(S)-3-(4-Chlorophenyl)-4-hydroxybutyric acid sodium salt, also known as (S)-4-cyano-3-(4-chlorophenyl)-butyric acid sodium salt, is a crucial chiral intermediate in the synthesis of the pharmaceutical drug (R)-baclofen. (R)-baclofen is a clinically recognized medication for treating spasticity, primarily used for managing muscle spasms associated with multiple sclerosis and spinal cord injuries. [] This compound serves as a key building block for obtaining optically pure (R)-baclofen.
A highly stereoselective biocatalytic process is employed for the production of (S)-3-(4-chlorophenyl)-4-hydroxybutyric acid sodium salt. [] This method involves a nitrilase-producing strain of Gibberella intermedia WX12, isolated through a screening procedure using 3-(4-chlorophenyl)-glutaronitrile as the substrate. [] Optimal fermentation conditions for the G. intermedia WX12 strain involve utilizing lactose (30 g/L) and peptone (20 g/L) as the preferred carbon and nitrogen sources. [] Following a 96-hour cultivation period, the harvested cells are used in a biotransformation process. [] The hydrolysis of 3-(4-chlorophenyl)-glutaronitrile proceeds for 24 hours at 30°C in a phosphate buffer (pH 8.0, 50 mmol/L) to yield (S)-4-cyano-3-(4-chlorophenyl)-butyric acid with a 90% yield and over 99% enantiomeric excess. []
The primary scientific application of (S)-3-(4-chlorophenyl)-4-hydroxybutyric acid sodium salt is its use as a vital intermediate in the synthesis of optically pure (R)-baclofen. [] Its high enantiomeric excess (>99%) obtained through the biocatalytic process ensures the production of enantiomerically pure (R)-baclofen, which is crucial for therapeutic efficacy and safety. []
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9